3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a combination of pyrimidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditionsThe final steps often involve the addition of the fluoro and phenyl groups to the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Pyrimidine Derivatives: Commonly used in medicinal chemistry for their therapeutic potential.
Piperazine Derivatives: Widely studied for their pharmacological properties.
Uniqueness
Properties
IUPAC Name |
3-[2-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O2/c1-15-16(2)26-14-29(22(15)31)12-18(30)27-8-10-28(11-9-27)21-19(23)20(24-13-25-21)17-6-4-3-5-7-17/h3-7,13-14H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGWTGVNMACHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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